(-)-Bruceantin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

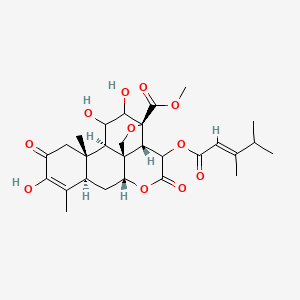

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36O11 |

|---|---|

Molecular Weight |

548.6 g/mol |

IUPAC Name |

methyl (1R,2S,6R,8R,13S,14R,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19?,20?,21+,22+,23?,26-,27+,28-/m0/s1 |

InChI Key |

IRQXZTBHNKVIRL-WYKJSYLXSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2C(C([C@]([C@@H]4C(C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O |

Synonyms |

bruceantin |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Bruceantin: A Technical Guide to Its Natural Sourcing and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bruceantin, a potent quassinoid isolated from plants of the Brucea genus, has garnered significant attention for its pronounced antitumor and antileukemic activities. Its complex molecular architecture and compelling biological profile have made it a subject of extensive research in both natural product chemistry and synthetic organic chemistry. This technical guide provides an in-depth overview of the natural sources of this compound, detailing isolation methodologies and yields. Furthermore, it presents a comprehensive account of the synthetic approaches toward this intricate molecule, with a focus on enantioselective strategies. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. The guide also elucidates the molecular mechanism of action of this compound, visualizing the key signaling pathways it modulates.

Natural Sources and Isolation

This compound is primarily isolated from the seeds and stems of plants belonging to the Simaroubaceae family, most notably Brucea antidysenterica and Brucea javanica.[1][2] These plants have a history of use in traditional medicine for treating various ailments, including cancer.[3]

Quantitative Yield from Natural Sources

The isolation yield of this compound from its natural sources can vary depending on the plant part, geographical location, and extraction methodology. The following table summarizes representative yields reported in the literature.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Brucea antidysenterica | Stem | Ethanolic extraction followed by chromatography | ~0.002% (dry weight) | [Kupchan et al., 1975] |

| Brucea javanica | Seeds | Methanol extraction and partitioning | Not explicitly quantified for this compound, but brusatol (a related compound) is ~0.3% of the fruit content.[4] | [4] |

Experimental Protocol: Isolation from Brucea antidysenterica

The following protocol is a generalized procedure for the isolation of this compound from the stem of Brucea antidysenterica, based on established methodologies.

1. Extraction:

- Air-dried and powdered stem wood of B. antidysenterica is exhaustively extracted with 95% ethanol at room temperature for 48-72 hours.

- The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

2. Solvent Partitioning:

- The crude extract is suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.

- The biologically active fraction, typically the chloroform extract, is retained.

3. Chromatographic Purification:

- The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

- Fractions are monitored by thin-layer chromatography (TLC), and those containing compounds with the characteristic UV absorbance and staining properties of quassinoids are combined.

- Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using a water/acetonitrile or water/methanol gradient to yield pure this compound.

4. Structure Elucidation:

- The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and comparison with published data.

Isolation Workflow

Synthesis of this compound

Retrosynthetic Analysis

A plausible retrosynthetic analysis for an enantioselective synthesis of this compound would involve disconnection of the side chain, followed by simplification of the pentacyclic core. Key strategic considerations would include the early introduction of chirality and the stereocontrolled formation of the numerous stereocenters.

Key Synthetic Transformations

An enantioselective synthesis would likely employ one or more of the following key reactions:

-

Asymmetric Diels-Alder Reaction: To construct the initial carbocyclic framework with high stereocontrol.

-

Sharpless Asymmetric Epoxidation or Dihydroxylation: To introduce key oxygen functionalities enantioselectively.

-

Substrate-Controlled Reactions: Utilizing the existing stereocenters to direct the stereochemical outcome of subsequent transformations.

-

Late-Stage C-H Oxidation: To install hydroxyl groups on the pre-formed carbon skeleton.

Representative Synthetic Scheme (Conceptual)

The following diagram illustrates a conceptual workflow for a potential enantioselective synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its potent cytotoxic effects primarily through the inhibition of protein synthesis, which in turn triggers a cascade of downstream events leading to apoptosis.

Inhibition of Protein Synthesis

This compound targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis.[5] It specifically binds to the 60S ribosomal subunit and inhibits the peptidyl transferase reaction, a crucial step in the elongation phase of translation. This leads to a global shutdown of protein synthesis.

Downregulation of c-Myc

A key consequence of the inhibition of protein synthesis is the rapid depletion of short-lived proteins, including the oncoprotein c-Myc.[3] c-Myc is a critical regulator of cell growth and proliferation, and its downregulation is a major contributor to the antiproliferative effects of this compound.

Induction of Apoptosis

The cellular stress induced by the inhibition of protein synthesis and the downregulation of c-Myc ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute the programmed cell death program.

Signaling Pathway Diagram

The following diagram illustrates the key signaling events initiated by this compound.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activity and challenging chemical structure. While its isolation from natural sources provides a direct route to the compound, the low yields necessitate the development of efficient and scalable synthetic strategies. The elucidation of its mechanism of action, particularly its ability to inhibit protein synthesis and downregulate key oncoproteins like c-Myc, provides a strong rationale for its continued investigation as a potential therapeutic agent. Future research will likely focus on the development of more efficient total syntheses, the synthesis of novel analogs with improved pharmacological properties, and a deeper understanding of its complex biological interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. c-myc down-regulation induces apoptosis in human cancer cell lines exposed to RPR-115135 (C31H29NO4), a non-peptidomimetic farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Bruceantin, an inhibitor of the initiation of protein synthesis in eukaryotes [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of (-)-Bruceantin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bruceantin, a naturally occurring quassinoid derived from the plant Brucea antidysenterica, has demonstrated significant antineoplastic properties across a range of cancer cell lines. Its primary mechanism of action is the potent inhibition of eukaryotic protein synthesis, which precipitates a cascade of downstream cellular events culminating in apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer effects of this compound. It details its interaction with the ribosomal machinery, the subsequent impact on critical oncoproteins such as c-Myc, and the activation of the intrinsic apoptotic pathway. This document synthesizes quantitative data on its biological activity, provides detailed protocols for key experimental assays, and visualizes the complex signaling pathways and experimental workflows to support further research and therapeutic development.

Core Mechanism of Action: Inhibition of Protein Synthesis

The principal cytotoxic effect of this compound stems from its ability to disrupt protein synthesis in eukaryotic cells.[1][2] This action is highly specific to the translation process on the 80S ribosome.[3]

1.1. Ribosomal Targeting

This compound specifically targets the large 60S ribosomal subunit.[3] Molecular footprinting studies suggest that it binds to the A-site of the ribosome.[1] This binding interferes with the peptidyl transferase reaction, a crucial step in the elongation phase of translation where peptide bonds are formed.[1][2] By inhibiting this reaction, this compound effectively stalls the elongation of the nascent polypeptide chain.[1]

The inhibitory effects of this compound are concentration-dependent. At lower concentrations, it primarily inhibits the initiation of protein synthesis, which leads to the breakdown of polyribosomes into monosomes.[1][3] At higher concentrations, it also impedes peptide chain elongation.[3] This dual inhibition results in a rapid and profound cessation of cellular protein production.[3]

Diagram of Ribosomal Inhibition by this compound

Downstream Effects and Signaling Pathways

The inhibition of protein synthesis by this compound triggers a series of downstream events that are central to its anticancer activity.

2.1. Downregulation of the c-Myc Oncoprotein

A primary and critical consequence of this compound-mediated protein synthesis inhibition is the rapid depletion of proteins with short half-lives, most notably the oncoprotein c-Myc.[1][2] c-Myc is a key transcription factor that governs cell growth, proliferation, and metabolism, and its expression is tightly regulated and dependent on continuous protein synthesis.[1] Treatment with this compound leads to a significant downregulation of c-Myc protein levels in cancer cells.[1] This reduction in c-Myc is a pivotal contributor to the anti-proliferative effects of the compound.[1]

2.2. Induction of Apoptosis via the Mitochondrial Pathway

The downregulation of c-Myc is mechanistically linked to the induction of programmed cell death, or apoptosis.[3][4] this compound activates the intrinsic (mitochondrial) pathway of apoptosis.[3][5] This is characterized by:

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[3][5]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[3][5]

-

Caspase Activation: The subsequent activation of the caspase cascade, particularly the executioner caspases-3 and -7.[3][5]

The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Signaling Pathway of this compound-Induced Apoptosis

Quantitative Data Summary

The biological activity of this compound has been quantified in various cancer cell lines. The following tables summarize key inhibitory concentrations (IC50).

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RPMI 8226 | Multiple Myeloma | 13 | [5] |

| U266 | Multiple Myeloma | 49 | [5] |

| H929 | Multiple Myeloma | 115 | [5] |

| HL-60 | Acute Promyelocytic Leukemia | 20 ng/mL (~38 nM) | [5] |

| BV-173 | B-cell Precursor Leukemia | < 15 ng/mL (~28 nM) | [5] |

| Daudi | Burkitt's Lymphoma | < 15 ng/mL (~28 nM) | [5] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

4.1. Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 48 to 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a sigmoidal dose-response curve.[5]

4.2. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the percentage of apoptotic cells following treatment.

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.

-

Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[4]

4.3. Western Blot Analysis for c-Myc

This technique is used to detect changes in c-Myc protein expression.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody against c-Myc, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize c-Myc levels to a loading control like β-actin.[6]

4.4. Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay measures changes in the mitochondrial membrane potential, an early indicator of apoptosis.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: Incubate the cells with a potentiometric dye such as JC-1 or TMRE. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the shift in fluorescence, indicating a loss of mitochondrial membrane potential.

4.5. Caspase Activity Assay

This assay measures the activity of key executioner caspases.

-

Lysate Preparation: Prepare cell lysates from treated and untreated cells.

-

Reaction Setup: In a 96-well plate, add cell lysate to each well.

-

Substrate Addition: Add a fluorogenic caspase substrate (e.g., DEVD-AMC for caspase-3/7).

-

Measurement: Incubate and measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.[3]

Experimental Workflow for Apoptosis Analysis

Conclusion

This compound is a potent antineoplastic agent that exerts its cytotoxic effects through a well-defined mechanism of action. Its primary target is the eukaryotic ribosome, where it inhibits protein synthesis, leading to the downregulation of the oncoprotein c-Myc. This, in turn, triggers the mitochondrial pathway of apoptosis, characterized by mitochondrial dysfunction, cytochrome c release, and caspase activation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and for the development of novel anticancer agents that target these critical cellular processes.

References

(-)-Bruceantin: A Technical Guide to Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bruceantin is a naturally occurring quassinoid, a type of bitter triterpenoid, isolated from plants of the Brucea genus, notably Brucea antidysenterica and Brucea javanica. This compound has attracted significant scientific interest due to its potent antineoplastic, antimalarial, and antiprotozoal activities.[1][2] The primary mechanism of its cytotoxic effect is the potent inhibition of protein synthesis in eukaryotic cells, which triggers a cascade of downstream events leading to apoptosis.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for its isolation and biological evaluation, along with a summary of its quantitative data and a visualization of its key signaling pathways.

Chemical Structure and Identification

This compound is a complex tetracyclic triterpenoid. Its structure was elucidated through spectroscopic methods and X-ray crystallography.[5]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.0¹˒⁶.0²˒¹⁷.0⁸˒¹³]nonadec-9-ene-17-carboxylate[6] |

| Molecular Formula | C₂₈H₃₆O₁₁[7][6] |

| CAS Number | 41451-75-6[7][6] |

| Synonyms | Bruceantine, NSC-165563[7][6] |

| InChI Key | IRQXZTBHNKVIRL-GOTQHHPNSA-N[6] |

| SMILES | CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2--INVALID-LINK--O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O">C@HO)C)O |

Physicochemical and Spectroscopic Properties

This section summarizes the key physical and chemical properties of this compound, along with its characteristic spectroscopic data.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 548.6 g/mol | [6] |

| Appearance | Solid | Cayman Chemical |

| Melting Point | 225–226 °C | |

| Solubility | Soluble in DMSO | Cayman Chemical |

| UV max (in Methanol) | 222, 280 nm | Cayman Chemical |

Table 3: Spectroscopic Data

| Technique | Data |

| Infrared (IR) | Characteristic absorption bands are expected for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups. |

| ¹H-NMR | The ¹H-NMR spectrum is complex with heavily overlapping signals in the δ 2-3 ppm region.[8] |

| ¹³C-NMR | (100 MHz, CDCl₃) δ (ppm): 211.60 (C-1), 197.10 (C-2), 124.82 (C-3), 162.53 (C-4), 40.87 (C-5), 24.76 (C-6), 77.49 (C-7), 46.76 (C-8), 43.87 (C-9), 44.47 (C-10), 109.06 (C-11), 82.38 (C-12), 81.10 (C-13), 48.70 (C-14), 68.39 (C-15), 198.10 (C-16), 192.72 (C-17), 42.36 (C-5'), 27.39 (C-6'), 82.40 (C-7'), 45.15 (C-8'), 40.61 (C-9'), 47.35 (C-10'), 73.56 (C-11'), 71.42 (C-12'), 44.71 (C-8), 39.96 (C-9), 40.57 (C-10)[8] |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, particularly those of hematological origin.[9] Its primary mechanism of action is the inhibition of protein synthesis, which it achieves by targeting the eukaryotic ribosome.

Inhibition of Protein Synthesis

Bruceantin binds to the 60S large ribosomal subunit, specifically interfering with the peptidyl transferase center.[3] This action blocks the elongation step of translation, preventing the formation of peptide bonds and leading to a rapid cessation of protein synthesis.[10][2][3] The inhibition of the production of short-lived, critical oncoproteins, such as c-Myc, is a key consequence of this activity.[3]

Induction of Apoptosis

By halting protein synthesis, Bruceantin triggers the intrinsic pathway of apoptosis. This is characterized by:

-

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[1]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Activation: The subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1]

Modulation of Other Signaling Pathways

Research indicates that Bruceantin and related quassinoids can also modulate other critical oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, further contributing to their anticancer effects.[9]

Table 4: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ Value (nM) | Reference |

| RPMI 8226 | Multiple Myeloma | 13 | [1] |

| U266 | Multiple Myeloma | 49 | [1] |

| H929 | Multiple Myeloma | 115 | [1] |

| HL-60 | Leukemia | 12.2 | Cayman Chemical |

| HeLa | Cervical Cancer | 30 | Cayman Chemical |

| P. falciparum (chloroquine-sensitive) | Malaria | 8 | Cayman Chemical |

| P. falciparum (chloroquine-resistant) | Malaria | 13 | Cayman Chemical |

| Entamoeba histolytica | Amoebiasis | 0.018 µg/mL | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological characterization of this compound.

Isolation of this compound from Brucea javanica

The isolation of this compound is a multi-step process involving solvent extraction and chromatography.

Protocol:

-

Extraction: Dried and powdered seeds of Brucea javanica are macerated with methanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure complete extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[8]

-

Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing Bruceantin (typically the chloroform-soluble fraction) is collected.[8]

-

Chromatographic Purification: The bioactive fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: The fraction is separated on a silica gel column using a gradient elution system, for example, chloroform-methanol or hexane-ethyl acetate.[1]

-

Preparative HPLC: Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.[1]

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[8]

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC₅₀ value.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., 0 to 100 nM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways following treatment with this compound.

Protocol:

-

Protein Extraction: Cells are treated with this compound and a vehicle control. After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., c-Myc, Cleaved Caspase-3, β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Conclusion

This compound is a potent natural product with well-defined antineoplastic properties centered on the inhibition of protein synthesis and the induction of apoptosis. Its complex structure and multifaceted mechanism of action make it a valuable lead compound for drug development, particularly in the context of hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compelling molecule.

References

- 1. rsc.org [rsc.org]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

(-)-Bruceantin: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Bruceantin, a naturally occurring quassinoid isolated from Brucea antidysenterica, has demonstrated significant potential as an anticancer agent.[1][2] This technical guide provides a comprehensive overview of the multifaceted biological activity of this compound. It delves into its primary mechanism of action as a potent inhibitor of protein synthesis and explores its downstream effects on critical cellular processes, including apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[3][4] This document consolidates quantitative data from preclinical studies, presents detailed experimental protocols for the evaluation of its activity, and provides visual representations of the molecular pathways it influences. The aim is to furnish researchers and drug development professionals with a thorough resource to support further investigation into the therapeutic applications of this compound, particularly in the context of hematological malignancies where it shows renewed promise.[1][2]

Core Mechanism of Action: Inhibition of Protein Synthesis

The principal mechanism by which this compound exerts its cytotoxic effects is through the potent and specific inhibition of eukaryotic protein synthesis.[4] This action primarily targets the elongation step of translation on the 80S ribosome.[4]

1.1. Ribosomal Interaction:

This compound specifically binds to the large 60S ribosomal subunit.[4] Molecular footprinting studies suggest that it interacts with the A-site of the ribosome, interfering with the peptidyl transferase reaction.[4][5] This inhibition prevents the formation of peptide bonds, a crucial step in the elongation of the polypeptide chain, leading to a halt in protein production.[4][6]

1.2. Concentration-Dependent Effects:

The inhibitory action of this compound on protein synthesis is concentration-dependent:

-

Low Concentrations (e.g., 0.1 mM): Primarily inhibits the initiation of protein synthesis. This leads to the sequential breakdown of polyribosomes into monosomes as the nascent peptide chains that have already been initiated are completed and released.[4]

-

High Concentrations (e.g., 1 mM): In addition to inhibiting initiation, it also inhibits peptide chain elongation, resulting in incomplete polysome breakdown.[4]

This dual-level inhibition causes a rapid and profound cessation of cellular protein production.[4] A direct consequence is the rapid depletion of short-lived oncoproteins critical for cancer cell survival, such as c-Myc.[4][7]

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[7][8] This is achieved through the modulation of key signaling pathways that regulate cellular demise.

2.1. Downregulation of c-MYC:

A pivotal event in this compound-induced apoptosis is the significant downregulation of the c-MYC protein.[1][7] c-MYC is a transcription factor that is frequently overexpressed in various cancers and plays a critical role in cell cycle progression and proliferation.[7] The inhibition of protein synthesis by this compound leads to a rapid decrease in the levels of this short-lived protein.[4]

2.2. Activation of the Mitochondrial (Intrinsic) Pathway:

The downregulation of c-MYC by this compound subsequently triggers the mitochondrial pathway of apoptosis.[1][7] This pathway is regulated by the Bcl-2 family of proteins. This compound treatment leads to an upregulation of pro-apoptotic proteins like Bax and Bak, and a downregulation of anti-apoptotic proteins such as Bcl-2.[8] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[8][9]

2.3. Caspase Activation:

The release of cytochrome c triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[8] Specifically, this compound has been shown to activate caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3 and -7, which are key executioner caspases.[8][9] The activation of these caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Signaling Pathways

This compound modulates several critical signaling pathways that are often dysregulated in cancer, contributing to its anticancer effects.

3.1. MAPK Pathway:

The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell proliferation and survival. The related quassinoid, bruceine D, has been shown to activate the JNK and p38 MAPK signaling pathways, which are often associated with stress-induced apoptosis.[8]

3.2. PI3K/Akt Pathway:

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. The related compound, brucein D, has been shown to induce apoptosis in pancreatic cancer cells through the inactivation of the PI3K/Akt signaling pathway, which is dependent on the accumulation of reactive oxygen species (ROS).

3.3. Notch Pathway:

This compound has been shown to be effective against multiple myeloma cancer stem cells (MM-CSCs).[10][11] Its antiproliferative effect on these cells may be mediated by the Notch signaling pathway.[10][11] Treatment with this compound altered the gene expression of several Notch pathway members.[10][11]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound can interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest.[3][8] This can then lead to apoptosis. Studies on multiple myeloma cancer stem cells have shown that this compound can induce cell cycle arrest.[10][11]

Quantitative Data

The biological activity of this compound has been quantified in various preclinical models.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 | Reference(s) |

| RPMI 8226 | Multiple Myeloma | 13 nM | [9] | |

| U266 | Multiple Myeloma | 49 nM | [9] | |

| H929 | Multiple Myeloma | 115 nM | [9] | |

| HL-60 | Human Promyelocytic Leukemia | Trypan blue exclusion | 20 ng/mL | [9] |

| MM-CSCs | Multiple Myeloma Cancer Stem Cells | MTT Assay | 77.0 ± 4.9 nM | [11] |

| P-388 | Murine Lymphocytic Leukemia | Protein Synthesis Inhibition | 5.4-15.5 µM | [6] |

| HeLa | Human Cervical Cancer | Protein Synthesis Inhibition | Not specified | [9] |

| KB | Human Oral Epidermoid Carcinoma | ED50: 17 µg/mL | [9] |

Table 2: Antiprotozoal Activity of this compound

| Organism | Disease | Assay | IC50 | Reference(s) |

| Entamoeba histolytica | Amoebiasis | 0.018 µg/mL | [9][12] |

Table 3: In Vivo Antitumor Activity of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| Mouse RPMI 8226 Xenograft | 1.25-12 mg/kg, IP, every 3 days for 40 days | Exhibited significant antitumor effect and induced tumor regression. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

6.1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[13]

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for 24, 48, or 72 hours.[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

-

6.2. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins in cells treated with this compound.

-

Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-MYC, Akt, p-Akt, Caspase-3, PARP, β-actin) overnight at 4°C.[13]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

-

6.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis in cells treated with this compound.

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.[13]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[13]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[14]

-

6.4. In Vivo Xenograft Tumor Model

This protocol assesses the antitumor activity of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

-

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).[13]

-

Cell Implantation: Inject a suspension of human cancer cells (e.g., RPMI 8226) subcutaneously into the mice.[13]

-

Tumor Growth: Allow the tumors to grow to a palpable or specified size.[4]

-

Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.

-

Monitoring: Measure the tumor volume and animal body weight regularly throughout the study.[4]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).

-

Signaling Pathways and Experimental Workflows

7.1. Signaling Pathway Diagrams

Caption: this compound induced apoptosis pathway.

Caption: General experimental workflow for MTT assay.

Conclusion

This compound is a potent natural product with a well-defined mechanism of action centered on the inhibition of protein synthesis. This primary activity triggers a cascade of downstream events, including the downregulation of key oncoproteins like c-MYC, the induction of apoptosis via the mitochondrial pathway, and the modulation of critical cancer-related signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound, particularly for hematological malignancies. The provided diagrams offer a clear visual summary of the complex biological processes involved. Renewed investigation into this "old drug" holds new promise for the development of effective anticancer therapies.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Antitumor agents XLVIII: Structure-activity relationships of quassinoids as in vitro protein synthesis inhibitors of P-388 lymphocytic leukemia tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bruceantin, a potent amoebicide from a plant, Brucea antidysenterica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

(-)-Bruceantin Signaling Pathways: A Technical Guide for Researchers

Abstract

(-)-Bruceantin, a quassinoid derived from the Brucea javanica plant, has demonstrated significant antitumor properties, primarily through the potent inhibition of eukaryotic protein synthesis.[1][2] This mechanism triggers a cascade of downstream effects on critical signaling pathways integral to cancer cell proliferation, survival, and apoptosis.[1][3] This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. While early clinical trials showed limited success due to toxicity, recent research has renewed interest in its potential, particularly for hematological malignancies.[3][4][5]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary cytotoxic effect of this compound stems from its ability to halt protein synthesis.[4][6] It specifically targets the eukaryotic ribosome, interfering with the translation process.[1]

-

Ribosomal Binding: this compound binds to the A-site of the large 60S ribosomal subunit.[1][4]

-

Inhibition of Peptidyl Transferase: This binding action inhibits the peptidyl transferase reaction, a crucial step in the elongation phase of translation where peptide bonds are formed.[1][4][5] This stalls the elongation of the polypeptide chain.[1]

-

Concentration-Dependent Effects: At lower concentrations (around 0.1 mM), this compound primarily inhibits the initiation of protein synthesis, which leads to the breakdown of polyribosomes into monosomes.[1][4] At higher concentrations (around 1 mM), it also inhibits the elongation of peptide chains.[4]

This profound inhibition of protein synthesis has immediate consequences for proteins with short half-lives, many of which are critical oncoproteins.[7]

Caption: this compound's core mechanism: Inhibition of protein synthesis.

Key Modulated Signaling Pathways

The shutdown of protein production by this compound instigates changes in several key signaling pathways crucial for cancer progression.

Downregulation of c-Myc

The c-Myc oncoprotein is a vital regulator of cell growth and has a short half-life, making its expression highly sensitive to protein synthesis inhibition.[1]

-

Effect: Treatment with this compound leads to a significant and rapid downregulation of c-Myc protein levels in sensitive cancer cells.[1][8][9]

-

Consequence: This reduction in c-Myc is a primary contributor to the anti-proliferative and apoptotic effects observed with this compound treatment.[1][10]

Caption: Downregulation of c-Myc by this compound.

Induction of Apoptosis via the Intrinsic Pathway

This compound is a potent inducer of apoptosis, primarily through the activation of the intrinsic, or mitochondrial, pathway.[3][8]

-

Mitochondrial Dysfunction: The compound causes a decrease in the mitochondrial membrane potential.[8]

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3][8]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of the caspase cascade, including the executioner caspases-3 and -7, which carry out programmed cell death.[3][8] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[3]

Caption: this compound-induced intrinsic apoptosis pathway.

Modulation of MAPK and STAT3 Signaling

Research on this compound and related quassinoids, such as Bruceine D and Bruceantinol, has revealed modulation of other critical cancer signaling pathways.

-

MAPK Pathway: Bruceine D, a related quassinoid, has been shown to activate the JNK and p38 MAPK signaling pathways, which are often associated with stress-induced apoptosis.[3][11] The activation of the ROS/MAPK pathway appears to be a central mechanism for Bruceine D-induced effects in some cancer cells.[3] Another related compound, Bruceine A, has been identified as a direct activator of p38α MAPK.[12]

-

STAT3 Pathway: The analog Bruceantinol has emerged as a potent and novel inhibitor of the STAT3 signaling pathway.[13][14][15] It has been shown to directly bind to STAT3, inhibit its ability to bind to DNA, and block both constitutive and IL-6-induced STAT3 activation.[13][15] This leads to the downregulation of STAT3 target genes that promote cell survival, such as Mcl-1 and Survivin.[13]

Caption: Modulation of MAPK and STAT3 pathways by related quassinoids.

Quantitative Data Summary

The cytotoxic and pathway-specific effects of this compound and its analogs have been quantified across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |

| RPMI 8226 | Multiple Myeloma | 13 | 24 | [8] |

| U266 | Multiple Myeloma | 49 | 24 | [8] |

| H929 | Multiple Myeloma | 115 | 24 | [8] |

Table 2: IC50 Values of Related Quassinoids

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| This compound | Entamoeba histolytica | Amoeba | 0.018 | [8][16] |

| Bruceine A | MIA PaCa-2 | Pancreatic Cancer | Not specified | [12] |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM | [12] |

| Brusatol | SW1990 | Pancreatic Cancer | 0.10 µM | [12] |

Table 3: Quantitative Effects of Bruceantinol on STAT3

| Effect | Metric | Value | Reference |

| STAT3 DNA-binding inhibition | IC50 | 2.4 pM | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells to form a purple formazan product, the amount of which is proportional to the number of living cells.[10]

-

Protocol:

-

Cell Seeding: Seed leukemia or other cancer cells (e.g., RPMI 8226) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[10]

-

Drug Treatment: After 24 hours, treat cells with various concentrations of this compound (e.g., 0-100 nM) for the desired duration (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Solubilization: Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.[10]

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[10]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Caspase-3, PARP, p-p38, STAT3, β-actin) overnight at 4°C.[3][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[3][10]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

-

Harvesting: Harvest cells by centrifugation and wash with cold PBS.[10]

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[10][16]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[16]

-

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound exerts its potent anticancer effects through a primary mechanism of protein synthesis inhibition, which leads to the depletion of critical oncoproteins like c-Myc and the induction of apoptosis via the mitochondrial pathway. Furthermore, related quassinoids demonstrate the ability to modulate other key oncogenic pathways, including MAPK and STAT3. The comprehensive data and protocols provided in this guide serve as a resource for the scientific community to further investigate the therapeutic potential of this compound and its analogs, particularly in designing preclinical studies and exploring rational drug combinations.

References

- 1. benchchem.com [benchchem.com]

- 2. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Bruceantin - Wikipedia [en.wikipedia.org]

- 6. Mode of action of the antitumor compound bruceantin, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. benchchem.com [benchchem.com]

- 11. Brucein D modulates MAPK signaling cascade to exert multi-faceted anti-neoplastic actions against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Bruceantinol targeting STAT3 exerts promising antitumor effects in in vitro and in vivo osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

(-)-Bruceantin In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bruceantin, a quassinoid derived from the plant Brucea antidysenterica, has demonstrated significant antineoplastic activity in a variety of in vitro cancer models.[1][2] Its primary mechanism of action is the potent inhibition of protein synthesis, which subsequently triggers a cascade of cellular events leading to cell cycle arrest and apoptosis.[1][3][4] This technical guide provides a comprehensive overview of the in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its cytotoxic effects by targeting the eukaryotic ribosome, thereby inhibiting protein synthesis.[1] Specifically, it has been shown to interfere with the peptidyl transferase reaction, a crucial step in the elongation phase of translation.[1] At lower concentrations, this compound primarily inhibits the initiation of protein synthesis, leading to the breakdown of polyribosomes.[1] Higher concentrations also inhibit peptide chain elongation. This targeted disruption of protein production leads to the depletion of short-lived proteins critical for cancer cell survival and proliferation, such as the oncoprotein c-Myc.[4][5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 Value | Additional Notes |

| RPMI 8226 | Multiple Myeloma | ~7 ng/mL (~13 nM) | Associated with strong c-Myc downregulation.[6] |

| U266 | Multiple Myeloma | 49 nM | |

| H929 | Multiple Myeloma | 115 nM | |

| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 77.0 ± 4.9 nM | |

| BV-173 | Leukemia | < 15 ng/mL | |

| Daudi | Burkitt's Lymphoma | < 15 ng/mL | |

| HL-60 | Leukemia | 20 ng/mL |

Table 2: IC50 Values of this compound and Related Quassinoids in Solid Tumors

| Compound | Cell Line | Cancer Type | IC50 Value (48h) |

| Bruceine D | A549 | Non-Small Cell Lung Cancer | 1.15 µM |

| Bruceine D | H1299 | Non-Small Cell Lung Cancer | 1.54 µM |

| Bruceine D | MIA PaCa-2 | Pancreatic Cancer | 0.065 µM |

| Brusatol | MIA PaCa-2 | Pancreatic Cancer | 0.034 µM |

| Bruceantinol | MIA PaCa-2 | Pancreatic Cancer | 0.669 µM |

Modulation of Signaling Pathways

This compound's inhibition of protein synthesis initiates a downstream cascade affecting multiple signaling pathways crucial for cancer cell survival and proliferation.

Apoptosis Induction

A primary outcome of this compound treatment is the induction of apoptosis.[3][7] This is largely mediated through the intrinsic, or mitochondrial, pathway. The key steps include:

-

Downregulation of c-Myc: The rapid depletion of the c-Myc oncoprotein is a pivotal event.[4][8]

-

Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential.[9]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.[7][9]

-

Caspase Activation: Cytochrome c release triggers the activation of the caspase cascade, including caspase-3 and caspase-9, which are the executioners of apoptosis.[7][9]

Notch Pathway in Cancer Stem Cells

This compound has shown potent anti-proliferative activity against multiple myeloma cancer stem cells (MM-CSCs).[10] This effect is associated with the modulation of the Notch signaling pathway.[10][11] The antiproliferative effects of this compound on MM-CSCs can be reversed by pretreatment with a Notch pathway inhibitor, highlighting the importance of this pathway in its mechanism of action against this specific cell population.[5][10]

MAPK and PI3K/AKT Pathways

Related quassinoids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT signaling pathways. For instance, Bruceine D can activate the JNK and p38 MAPK pathways, which are often associated with stress-induced apoptosis.[7] Additionally, Bruceine A has been found to inhibit the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[12]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[13]

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13][14]

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours.[2][14] Include a vehicle control (e.g., DMSO).[14]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[2]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 hours.[2]

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[2]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer.[4] Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.[2][4]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.[14]

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[4]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[4]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4][7]

-

Conclusion

This compound is a potent natural product with significant in vitro anticancer activity. Its primary mechanism of inhibiting protein synthesis leads to the induction of apoptosis and modulation of key oncogenic signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anticancer agents that target these critical cellular processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bruceantin and Brusatol: Molecular Insights and Therapeutic Promise of Quassinoids in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

In Vivo Efficacy of (-)-Bruceantin: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bruceantin, a quassinoid isolated from Brucea antidysenterica, has garnered significant interest in oncology for its potent antineoplastic properties.[1] Early preclinical studies demonstrated its activity against various murine tumors, including B16 melanoma, colon 38, and L1210 and P388 leukemias.[1] While initial clinical trials in metastatic breast cancer and melanoma did not show objective tumor regressions, recent research has refocused on its potential against hematological malignancies and solid tumors, driven by a deeper understanding of its molecular mechanisms.[1] This technical guide provides a comprehensive overview of the in vivo models used to evaluate this compound and its analogs, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying signaling pathways.

Core Mechanism of Action: A Multi-Targeted Approach

This compound and its analogs exert their anticancer effects through the modulation of several critical signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis. The primary mechanisms identified include the downregulation of the c-MYC proto-oncogene, inhibition of the STAT3 signaling pathway, and activation of the p38 MAPK pathway, all converging on the activation of the intrinsic apoptotic cascade.[2][3][4]

Quantitative Analysis of In Vivo Efficacy

The antitumor activity of this compound and its related quassinoids has been evaluated in various xenograft models. The following tables summarize the quantitative data from these preclinical studies, providing a comparative look at their efficacy across different cancer types.

Table 1: Efficacy of this compound in a Multiple Myeloma Xenograft Model

| Cell Line | Animal Model | Treatment Regimen | Key Outcomes | Reference |

| RPMI 8226 | SCID Mice | 2.5–5 mg/kg, intraperitoneally | Significant regression of both early and advanced tumors. | [2] |

| RPMI 8226 | SCID Mice | Not specified | Prevented tumor growth and caused regression in established tumors. | [5] |

Table 2: Efficacy of Bruceantin Analogs in Solid Tumor Xenograft Models

| Compound | Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Bruceantinol | Colorectal Cancer | HCT116 | Not specified | 4 mg/kg, intraperitoneally | Significant inhibition (p < 0.001) | |

| Bruceantinol | Osteosarcoma | Not specified | Not specified | Not specified | Potent suppression of tumor growth | |

| Bruceine A | Pancreatic Cancer | MIA PaCa-2 | Nude Mice | 1, 2, and 4 mg/kg | Dose-dependent reduction in tumor volume and weight | [6] |

Key Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.

Downregulation of c-MYC and Induction of Apoptosis

A pivotal mechanism of this compound is the downregulation of the c-MYC oncogene, a key regulator of cell growth and proliferation.[2] This leads to the activation of the intrinsic (mitochondrial) apoptotic pathway.[2][7]

Caption: this compound-induced c-MYC downregulation and subsequent apoptosis.

Inhibition of the STAT3 Signaling Pathway

Bruceantinol, a close analog of this compound, has been identified as a potent inhibitor of the STAT3 signaling pathway.[3][8] STAT3 is a transcription factor that, when constitutively active, promotes tumor cell proliferation, survival, and angiogenesis.[8]

Caption: Inhibition of the STAT3 signaling pathway by Bruceantinol.

Activation of the p38 MAPK Signaling Pathway

Bruceine A and D, other analogs of this compound, have been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular responses to stress and can lead to apoptosis.[6][9]

Caption: Activation of the p38 MAPK pathway by Bruceine A/D.

Experimental Protocols for In Vivo Studies

The successful in vivo evaluation of this compound requires meticulous experimental design and execution. The following section details the methodologies for key experiments cited in the literature.

General Workflow for In Vivo Xenograft Studies

Caption: General experimental workflow for this compound in vivo xenograft studies.

Preparation and Administration of this compound for In Vivo Studies

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80

-

Sterile saline (0.9% NaCl)

Procedure:

A common formulation for the in vivo administration of this compound involves a multi-component solvent system to ensure solubility.

-

Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Vehicle Preparation: Prepare the vehicle by mixing the solvents in the desired ratio. A frequently used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Working Solution: On the day of injection, dilute the this compound stock solution with the vehicle to achieve the final desired concentration for dosing. It is recommended to prepare the working solution fresh for each administration.

-

Administration: Administer the this compound solution to the animals via the desired route, typically intraperitoneal (i.p.) injection.

RPMI 8226 Multiple Myeloma Xenograft Model Protocol

Animal Strain:

Cell Preparation and Inoculation:

-

Culture RPMI 8226 human multiple myeloma cells in appropriate media.[10]

-

Harvest viable cells and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.[10]

-

Subcutaneously inject 5 x 10⁶ RPMI 8226 cells into the right flank of each mouse.[10]

Tumor Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.[10]

-

Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.[10]

-

Initiate treatment when the mean tumor volume reaches a predetermined size, typically 100-150 mm³.[2][10]

-

Administer this compound at the specified doses (e.g., 2.5-5 mg/kg) via intraperitoneal injection.[2]

Endpoint and Analysis:

-

The study may continue for a set period (e.g., up to 4 weeks) or until tumors in the control group reach a specified maximum volume.[10]

-

At the study endpoint, humanely euthanize the mice and excise the tumors for weighing and further analysis.

-

Perform ex vivo analyses such as the TUNEL assay to assess the level of apoptosis in the tumor tissue.[2]

Assessment of Apoptosis in Tumor Tissue: TUNEL Assay Protocol

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissue sections

-

Proteinase K

-

Terminal deoxynucleotidyl transferase (TdT) enzyme

-

Labeled dUTP (e.g., fluorescein-dUTP)

-

DAPI or other nuclear counterstain

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol concentrations.

-

Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue and allow enzyme access to the DNA.

-

TdT Labeling: Incubate the sections with a reaction mixture containing TdT enzyme and fluorescein-dUTP. The TdT will catalyze the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.[11]

-

Detection: Visualize the labeled apoptotic cells using a fluorescence microscope.

-

Counterstaining: Counterstain the nuclei with a dye such as DAPI to visualize all cells in the tissue section.[11]

-

Quantification: Quantify the percentage of apoptotic (TUNEL-positive) cells by counting the number of green-fluorescing cells relative to the total number of DAPI-stained nuclei in several high-power fields.[11]

Conclusion

The in vivo models detailed in this guide provide a robust framework for the preclinical evaluation of this compound and its analogs. The consistent antitumor activity observed across various cancer types, particularly in multiple myeloma, underscores its therapeutic potential. The elucidation of its molecular mechanisms, including the targeting of the c-MYC, STAT3, and p38 MAPK pathways, offers valuable insights for further drug development and the design of rational combination therapies. The provided experimental protocols serve as a practical resource for researchers aiming to investigate the in vivo efficacy of this promising class of natural compounds.

References

- 1. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting colon cancer with the novel STAT3 inhibitor bruceantinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of reactive oxygen species in brucein D-mediated p38-mitogen-activated protein kinase and nuclear factor-κB signalling pathways in human pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. Engineered hUCMSC-derived extracellular vesicles deliver circ-0000258 to restore p53-mediated tumor suppression in papillary thyroid carcinoma | springermedizin.de [springermedizin.de]

The Antineoplastic Properties of (-)-Bruceantin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bruceantin is a naturally occurring quassinoid isolated from the plant Brucea antidysenterica. It has garnered significant interest within the oncology research community due to its potent cytotoxic effects against a range of cancer cell lines, particularly those of hematological origin.[1] While early clinical trials in the late 1970s and early 1980s for solid tumors did not lead to objective tumor regressions, recent preclinical studies have revitalized interest in this compound, highlighting its potential as a therapeutic agent against malignancies like multiple myeloma, leukemia, and lymphoma.[1][2] This technical guide provides an in-depth overview of the core antineoplastic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action: A Dual Assault on Cancer Cells

This compound exerts its antineoplastic effects through a multi-pronged approach, primarily by inhibiting protein synthesis and inducing apoptosis.[3] These actions disrupt essential cellular processes required for the rapid growth and survival of cancer cells.

Inhibition of Protein Synthesis

The principal mechanism of this compound's cytotoxicity is the potent inhibition of eukaryotic protein synthesis.[4] It specifically targets the peptidyl transferase center on the large ribosomal subunit, thereby interfering with the elongation step of translation.[4] This leads to a rapid shutdown of the production of proteins with short half-lives, many of which are critical for cancer cell proliferation and survival, such as the oncoprotein c-MYC.[1]

Induction of Apoptosis

A primary consequence of this compound's activity is the induction of programmed cell death, or apoptosis. This is achieved predominantly through the intrinsic mitochondrial pathway, a cascade of events triggered by cellular stress.

Downregulation of c-MYC: A pivotal event in this compound-induced apoptosis is the significant downregulation of the c-MYC oncoprotein.[3] c-MYC is a transcription factor that is frequently overexpressed in many cancers and plays a crucial role in driving cell proliferation and inhibiting differentiation. Its suppression by this compound is a key initiating step in the apoptotic cascade.[1]

Activation of the Mitochondrial Pathway: The downregulation of c-MYC and other cellular stresses induced by protein synthesis inhibition lead to the activation of the mitochondrial pathway of apoptosis.[1] This involves a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[3]

Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9. These, in turn, activate executioner caspases, including caspase-3 and caspase-7.[3] These activated executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3]

Data Presentation: In Vitro Efficacy of this compound